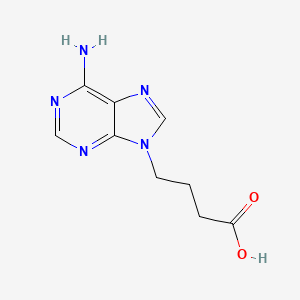

4-(6-amino-9H-purin-9-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-amino-9H-purin-9-yl)butanoic acid is a useful research compound. Its molecular formula is C9H11N5O2 and its molecular weight is 221.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(6-amino-9H-purin-9-yl)butanoic acid, a purine derivative, has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and epigenetic modulation. This compound's structure allows it to interact with various biological targets, influencing cellular processes such as DNA methylation and histone modification.

The molecular formula of this compound is C11H13N5O3, and it has a molecular weight of 253.25 g/mol. Its structure features a purine base linked to a butanoic acid chain, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates involved in nucleic acid metabolism. It interacts with enzymes that regulate DNA and RNA processes, particularly those involved in methylation and histone modification. Such interactions can lead to alterations in gene expression profiles, making it a candidate for therapeutic applications in cancer and other diseases.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Epigenetic Modulation : The compound has been shown to influence DNA methylation patterns, which are crucial for regulating gene expression.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis or altering cell cycle dynamics.

- Nucleotide Interactions : Its purine structure allows it to interact with nucleotides, potentially affecting RNA synthesis and function.

Case Studies

Several studies have explored the effects of this compound on various cell lines:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in the viability of certain cancer cell lines, such as HeLa and MCF-7. The mechanism was linked to increased apoptosis markers and altered cell cycle progression.

- Epigenetic Effects : Another study investigated its role in modulating histone acetylation levels in response to treatment. The findings suggested that the compound could enhance histone acetylation, thereby promoting gene expression associated with tumor suppression.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminoimidazole ribonucleotide | Contains an imidazole ring | Involved in purine metabolism |

| 6-Mercaptopurine | A purine analog with a thiol group | Used in leukemia treatment |

| Guanosine | A nucleoside with a guanine base | Key role in RNA synthesis |

This table illustrates how this compound combines features from both amino acids and purine derivatives while exhibiting distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(6-amino-9H-purin-9-yl)butanoic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antiviral Activity: Research indicates that purine derivatives can inhibit viral replication. Studies have shown that compounds similar to this compound may have efficacy against viruses such as HIV and Hepatitis B, making them candidates for antiviral drug development .

- Anticancer Properties: The compound's ability to interact with nucleic acids suggests potential applications in cancer therapy. It may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms .

Biochemistry

In biochemical studies, this compound has been used to explore its interactions with biological macromolecules:

- Nucleic Acid Interactions: The purine base can form hydrogen bonds with nucleotides, potentially affecting DNA structure and function. This interaction is crucial for understanding how such compounds can modulate gene expression and cellular processes.

- Protein Interaction Studies: Investigations into how this compound interacts with proteins have revealed insights into its role as a signaling molecule or enzyme inhibitor, which could be pivotal in developing targeted therapies .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex purine derivatives and other bioactive compounds. The functional groups present allow for various chemical modifications, facilitating the development of novel pharmaceuticals .

Case Studies

Several case studies demonstrate the applications of this compound:

- Antiviral Efficacy Study : A study published in Journal of Medicinal Chemistry explored the antiviral effects of modified purine derivatives, including this compound, against HIV. Results indicated significant inhibition of viral replication at low concentrations.

- Cancer Cell Line Research : In vitro studies conducted on various cancer cell lines showed that this compound could induce apoptosis, suggesting its potential as an anticancer agent. The mechanism involved interference with the cell cycle and DNA repair pathways .

- Synthetic Pathway Development : Research focusing on synthetic methodologies highlighted the utility of this compound in creating complex pharmaceutical intermediates through various coupling reactions, showcasing its importance in drug discovery processes .

Eigenschaften

IUPAC Name |

4-(6-aminopurin-9-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h4-5H,1-3H2,(H,15,16)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODVBUCLVBTCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.